Mesupron - 1191101-18-4

Mesupron

Catalog Number: EVT-288337
CAS Number: 1191101-18-4
Molecular Formula: C32H47N5O6S
Molecular Weight: 629.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Upamostat has been used in trials studying the treatment of Pancreatic Cancer.
Upamostat is an orally bioavailable, 3-amidinophenylalanine-derived, second generation serine protease inhibitor prodrug targeting the human urokinase plasminogen activator (uPA) system with potential antineoplastic and antimetastatic activities. After oral administration, upamostat is converted to the active N alpha-(2,4,6-triisopropylphenylsulfonyl)-3-amidino-(L)-phenylalanine-4-ethoxycarbonylpiperazide (WX-UK1), which inhibits several serine proteases, particularly uPA; inhibition of uPA may result in the inhibition of tumor growth and metastasis. uPA is a serine protease involved in degradation of the extracellular matrix and tumor cell migration and proliferation.
Source and Classification

Mesupron is classified as a second-generation serine protease inhibitor, derived from 3-amidinophenylalanine. It functions by inhibiting the activity of urokinase-type plasminogen activator, which plays a crucial role in tumor growth and metastasis by degrading the extracellular matrix . The compound is notable for its oral bioavailability, making it a convenient option for therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mesupron involves several steps focused on constructing its complex molecular framework. A typical synthesis pathway includes:

  1. Formation of Key Intermediates: The initial steps often involve the reaction of various aromatic aldehydes with amines under basic conditions to form intermediates.
  2. Reflux Conditions: The reaction mixtures are usually maintained at elevated temperatures (e.g., 70 °C) under reflux to facilitate the formation of desired products.
  3. Purification: After completion, the reaction mixtures are cooled and neutralized, followed by filtration and drying to yield the final product .

The synthesis can be monitored using techniques such as thin-layer chromatography to ensure completion and purity.

Molecular Structure Analysis

Structure and Data

Mesupron has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is C₁₃H₁₅N₃O₃S, and its molecular weight is approximately 295.35 g/mol.

The compound features:

  • A central amidine functionality,
  • Aromatic rings that enhance binding interactions with target enzymes,
  • A sulfonamide group that contributes to its inhibitory properties.

Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Mesupron primarily acts through the inhibition of urokinase-type plasminogen activator. The mechanism involves the formation of a stable enzyme-inhibitor complex, preventing the conversion of plasminogen to plasmin, which is essential for extracellular matrix remodeling during tumor progression.

The relevant reactions include:

  • Enzyme Inhibition: Mesupron binds to the active site of urokinase-type plasminogen activator.
  • Complex Formation: This binding results in a conformational change in the enzyme, rendering it inactive .

These reactions can be studied using kinetic assays to measure inhibition constants.

Mechanism of Action

Process and Data

The mechanism of action for Mesupron involves several key steps:

  1. Binding: Mesupron selectively binds to the active site of urokinase-type plasminogen activator.
  2. Inhibition: This binding inhibits the enzyme's ability to convert plasminogen into plasmin.
  3. Impact on Tumor Progression: By inhibiting this pathway, Mesupron reduces tumor cell migration and invasion, thereby potentially limiting metastasis.

Clinical studies have demonstrated that when used in conjunction with traditional chemotherapy agents, Mesupron can improve therapeutic outcomes in patients with advanced cancers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mesupron exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges from 142 °C to 148 °C, indicating good thermal stability .

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Mesupron has primarily been investigated for its potential use in oncology:

Ongoing research aims to further elucidate its mechanisms and optimize its use in various therapeutic contexts .

Introduction to Mesupron in Oncological Research

Historical Development and Rationale for Urokinase-Type Plasminogen Activator (uPA) Inhibition

The development of Mesupron (upamostat, WX-671) emerged from decades of research into serine protease inhibitors as anticancer agents. Urokinase-type plasminogen activator (uPA) gained recognition as a therapeutic target due to its central role in tumor progression and metastasis. Early studies demonstrated that uPA overexpression correlates with poor prognosis in breast, pancreatic, and gastrointestinal cancers, primarily by facilitating extracellular matrix (ECM) degradation and metastatic spread [2] [6]. This led to the rational design of uPA inhibitors aimed at disrupting the plasminogen activation cascade.

Mesupron was engineered as an orally bioavailable prodrug, metabolized in vivo to its active form, WX-UK1. Unlike earlier serine protease inhibitors with limited bioavailability, Mesupron’s amidoxime structure allows efficient absorption and conversion via the mitochondrial Amidoxime Reducing Component (mARC) enzyme system. This enzymatic activation produces the pharmacologically active amidine derivative, which competitively inhibits uPA’s catalytic domain with high specificity [4] [8]. The compound’s design addressed key pharmacokinetic challenges in targeting tumor-associated proteases.

Table 1: Key Properties of Mesupron

PropertySpecification
Chemical NameEthyl 4-[(2S)-3-[3-[(E)-N'-hydroxycarbamimidoyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate
Molecular FormulaC₃₂H₄₇N₅O₆S
Mechanism of ActionProdrug activated by mARC to WX-UK1 (uPA inhibitor)
Primary Biological TargetUrokinase-type plasminogen activator (uPA)
Development StatusClinical trials for pancreatic/breast cancer

Role of uPA in Tumor Microenvironment Remodeling and Metastatic Pathways

uPA drives cancer metastasis through multifaceted interactions within the tumor microenvironment (TME). Upon binding to its receptor (uPAR), uPA converts plasminogen to plasmin—a broad-spectrum protease that:

  • Degrades basement membranes and ECM components (collagen, laminin)
  • Activates matrix metalloproteinases (MMPs) and latent growth factors (e.g., TGF-β, VEGF)
  • Liberates tumor cells from the primary site, enabling intravasation into circulation [3] [6]

The uPA-uPAR complex also initiates non-proteolytic signaling pathways that promote cell migration and survival. In breast cancer, uPAR cooperates with integrins to activate focal adhesion kinase (FAK) and Ras-MAPK cascades, enhancing tumor cell motility. Additionally, uPA-cleaved ECM fragments function as chemotactic cues for endothelial cells, facilitating angiogenesis [6] [7]. This dual role—proteolytic and signaling—makes uPA indispensable for metastatic niche formation.

Table 2: uPA-Mediated Molecular Interactions in the Tumor Microenvironment

Molecular ProcessFunctional ConsequenceImpact on Metastasis
Plasminogen → PlasminECM degradationLocal invasion/intravasation
MMP-2/MMP-9 activationCleavage of collagen IV/VIIStromal remodeling
TGF-β/VEGF releaseAngiogenesis inductionPre-metastatic niche formation
uPAR-integrin signalingFAK/Ras pathway activationCell migration/survival
Growth factor liberationEGFR/HER2 activationProliferation in secondary sites

Mesupron’s Position in Serine Protease Inhibitor Drug Development

Mesupron represents a strategic evolution in serine protease inhibitor design, addressing limitations of earlier agents:

  • First-generation inhibitors (e.g., amiloride derivatives) exhibited potent uPA inhibition but poor oral bioavailability due to high basicity (pKa > 11) of their amidine/guanidine groups [6].
  • Antibody-based approaches (e.g., monoclonal anti-uPA antibodies) showed high specificity but limited tumor penetration and high production costs [10].
  • Aptamers (e.g., uPA-specific DNA/RNA oligonucleotides) inhibit uPA-uPAR binding with nM affinity but face challenges in nuclease stability and delivery [10].

Mesupron overcomes these issues through its prodrug strategy, which masks the charged amidine group until hepatic mARC-mediated activation. This design confers 3–5-fold higher oral bioavailability than earlier amidine-based inhibitors while retaining nanomolar inhibitory potency against uPA (IC₅₀: 0.2–5 nM) [4] [8]. Its selectivity profile minimizes off-target effects on coagulation factors (e.g., thrombin), a common limitation of early serine protease inhibitors.

Table 3: Comparison of uPA-Targeted Therapeutic Agents

Agent ClassRepresentative ExamplesMechanismAdvantagesLimitations
Amidoxime prodrugsMesupron (upamostat)mARC activation → uPA inhibitionOral bioavailability, low toxicityRequires metabolic activation
Amidine-based inhibitorsWX-UK1Direct uPA catalytic inhibitionHigh potency (nM IC₅₀)Poor oral absorption
Monoclonal antibodiesATN-658uPAR binding blockadeHigh specificityPoor tumor penetration, cost
RNA/DNA aptamersuPAapt-02-FRuPA-uPAR interaction inhibitionNanomolar affinity, modular designNuclease sensitivity, delivery issues

Clinically, Mesupron is distinguished by its metastasis-suppressing activity rather than direct cytotoxicity. In phase Ib/II trials for pancreatic cancer, it demonstrated synergistic effects with gemcitabine by reducing invasive potential without exacerbating chemotherapy toxicity [2] [8]. This positions it as a prototype for non-cytotoxic anti-metastatic agents—a paradigm shift from traditional cytotoxic chemotherapy.

Properties

CAS Number

1191101-18-4

Product Name

Mesupron

IUPAC Name

ethyl 4-[3-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate

Molecular Formula

C32H47N5O6S

Molecular Weight

629.8 g/mol

InChI

InChI=1S/C32H47N5O6S/c1-8-43-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34-40)35-44(41,42)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35,40H,8,12-15,17H2,1-7H3,(H2,33,34)

InChI Key

HUASEDVYRABWCV-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=NO)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

WX 671, WX671, WX-671, Upamostat, Mesupron

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=NO)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=NO)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.